![molecular formula C14H21N3O B2581224 3-Tert-butyl-1-[(6-cyclopropylpyridin-3-yl)methyl]urea CAS No. 2097923-59-4](/img/structure/B2581224.png)
3-Tert-butyl-1-[(6-cyclopropylpyridin-3-yl)methyl]urea
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Description
3-Tert-butyl-1-[(6-cyclopropylpyridin-3-yl)methyl]urea, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of kinase inhibitors and has shown promising results in preclinical studies. The purpose of
Scientific Research Applications
Synthesis and Chemical Properties
The scientific research applications of compounds similar to 3-Tert-butyl-1-[(6-cyclopropylpyridin-3-yl)methyl]urea often revolve around their synthesis, chemical properties, and potential biological activities. One study involved the synthesis of novel 1,3-disubstituted ureas and phenyl N-substituted carbamates, exploring their antiarrhythmic and hypotensive properties. For instance, certain synthesized compounds exhibited significant hypotensive action and antiarrhythmic activity comparable to reference drugs like Propranolol (Chalina, Staneva, & Chakarova, 1998). Another study focused on the impact of various compounds on soil urease and dehydrogenase activity, and nitrification, highlighting how certain chemicals can inhibit these processes, affecting urea N mineralization (Mishra, Flaig, & Soechtig, 1980).
Molecular Devices and Complexation
Research has also been conducted on the cyclodextrin complexation of stilbene derivatives and the self-assembly of molecular devices. Stilbene compounds, when complexed with cyclodextrin, showed photoisomerization properties, indicating potential applications in molecular devices (Lock et al., 2004). This research area explores how chemical compounds can be utilized in the development of innovative molecular technologies.
Catalysis and Supramolecular Chemistry
Another aspect of research involves the use of amino acid-functionalized cyclopentadienyl molybdenum tricarbonyl complexes in catalytic olefin epoxidation, showcasing the role of chemical compounds in catalysis and their potential in synthetic chemistry (Abrantes et al., 2009). Moreover, studies on ureidopyrimidones have revealed their strong dimerization capabilities via quadruple hydrogen bonding, contributing to the field of supramolecular chemistry and the design of novel molecular assemblies (Beijer et al., 1998).
properties
IUPAC Name |
1-tert-butyl-3-[(6-cyclopropylpyridin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-14(2,3)17-13(18)16-9-10-4-7-12(15-8-10)11-5-6-11/h4,7-8,11H,5-6,9H2,1-3H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMADCJZUEGCUTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=CN=C(C=C1)C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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